molecular formula C7H6N2S B3421556 3-(thiophen-2-yl)-1H-pyrazole CAS No. 219863-71-5

3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B3421556
CAS No.: 219863-71-5
M. Wt: 150.20 g/mol
InChI Key: TVNDPZYOQCCHTJ-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a thiophene moiety at the 3-position

Mechanism of Action

Mode of Action:

Interaction with Targets:: Resulting Changes::

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(thiophen-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered ring containing sulfur, similar in structure but lacking the pyrazole moiety.

    Pyrazole: A five-membered ring containing two nitrogen atoms, similar in structure but lacking the thiophene moiety.

    Thiazole: Another five-membered ring containing both sulfur and nitrogen, but with a different arrangement of atoms.

Uniqueness

3-(thiophen-2-yl)-1H-pyrazole is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDPZYOQCCHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321190
Record name 3-(2-Thienyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19933-24-5, 219863-71-5
Record name 3-(2-Thienyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19933-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-THIENYL)PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 19933-24-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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